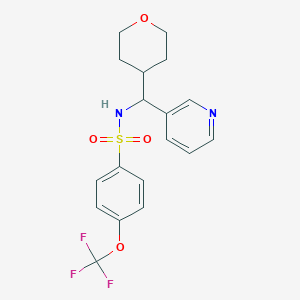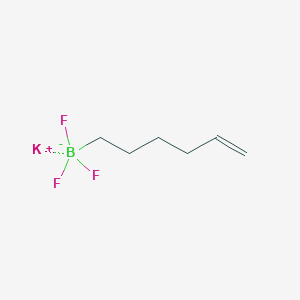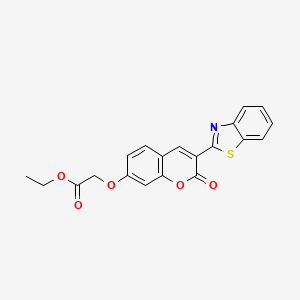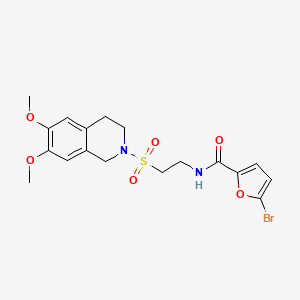
5-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide is an intriguing compound used in various scientific fields. This compound belongs to the class of furan derivatives, known for their broad utility in medicinal and synthetic chemistry due to the unique properties conferred by the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide generally involves a multi-step process:
Starting Material: Begin with the appropriate furan derivative, such as 5-bromofuran-2-carboxylic acid.
Intermediate Formation: Introduce the sulfonyl component (6,7-dimethoxy-3,4-dihydroisoquinoline) through a nucleophilic substitution reaction, often catalyzed by a base like triethylamine, under controlled temperature conditions.
Final Coupling: Couple the resulting intermediate with an ethyl amine derivative, using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to form the final carboxamide compound.
Industrial Production Methods:
While the industrial production methods might follow similar synthetic routes, they are optimized for scalability. High-pressure reactors and automated flow chemistry systems are often employed to increase yield and consistency.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: It can undergo oxidative reactions, especially at the 3,4-dihydroisoquinoline segment.
Reduction: Reduction typically targets the furan ring or the sulfonyl group, often leading to significant structural changes.
Common Reagents and Conditions:
Oxidation Reagents: m-Chloroperbenzoic acid (m-CPBA), chromium trioxide (CrO3).
Reduction Reagents: Lithium aluminum hydride (LiAlH4), hydrogenation over palladium/carbon (Pd/C).
Substitution Reagents: Potassium carbonate (K2CO3) in DMF (Dimethylformamide), sodium hydride (NaH).
Major Products Formed:
The major products depend on the type of reaction. For example, oxidative reactions might form N-oxides, whereas substitution reactions could replace the bromine with different nucleophiles.
Scientific Research Applications
This compound has found significant use in:
Medicinal Chemistry: As a precursor or intermediate in the synthesis of potential therapeutic agents, especially those targeting specific enzymes or receptors.
Biological Research: In studying enzyme inhibition due to its sulfonyl and carboxamide moieties.
Industry: Used in the preparation of advanced materials, including specialized polymers and coatings.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends largely on its application. For example, in medicinal chemistry, the compound might inhibit specific enzymes by binding to the active site, blocking the substrate's access. The sulfonyl group can form strong interactions with various amino acid residues, while the furan ring adds rigidity and specificity.
Comparison with Similar Compounds
5-bromofuran-2-carboxamide: A simpler analog lacking the isoquinoline and sulfonyl groups.
N-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-furan-2-carboxamide: Lacks the bromine substitution, potentially altering its reactivity and binding properties.
Uniqueness:
What sets 5-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide apart is its combined structural elements, which confer unique reactivity and binding characteristics, making it a valuable tool in both synthetic and medicinal chemistry. The presence of both the bromo and sulfonyl groups allows for diverse functionalization and potential bioactivity, unlike simpler analogs which lack these reactive sites.
There you go! Quite the multifaceted compound. Anything else you want to dig into?
Properties
IUPAC Name |
5-bromo-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O6S/c1-25-15-9-12-5-7-21(11-13(12)10-16(15)26-2)28(23,24)8-6-20-18(22)14-3-4-17(19)27-14/h3-4,9-10H,5-8,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUSPPKOMVLIDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=C(O3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyano-N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2467244.png)
![N'-(3-fluoro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B2467245.png)
![2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B2467247.png)
![N-(2-chlorophenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2467248.png)
![1-[3-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2467249.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol dihydrochloride](/img/structure/B2467250.png)
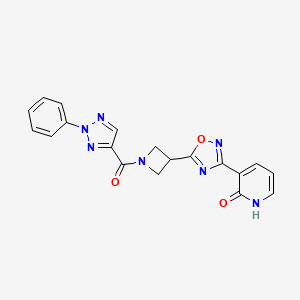
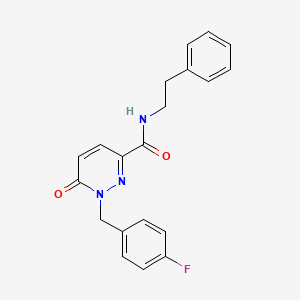
![[4-(Thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B2467255.png)
![[(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid](/img/structure/B2467259.png)
